molecular formula C7H6N4O B6614891 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde CAS No. 939967-94-9

4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Cat. No.: B6614891
CAS No.: 939967-94-9
M. Wt: 162.15 g/mol
InChI Key: AUSIXBDHIDXLFK-UHFFFAOYSA-N
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Description

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound featuring a fused pyrrolo-triazine core with an amino group at position 4 and a carbaldehyde substituent at position 7. This compound has garnered significant attention due to its role as a key intermediate in synthesizing nucleoside analogs, including the antiviral drug remdesivir . Its structural resemblance to adenosine—specifically, the 4-aminopyrrolo[2,1-f][1,2,4]triazine base—allows it to mimic natural nucleosides, enabling inhibition of viral RNA polymerases . The carbaldehyde group at position 7 enhances its reactivity, facilitating its use in glycosylation and other coupling reactions critical to pharmaceutical synthesis .

Preparation Methods

The pyrrolo[2,1-f] triazine scaffold is typically constructed via cyclization of pyrrole-2-carboxaldehyde derivatives. Klein’s method, as referenced in the synthesis of remdesivir’s nucleobase, involves a three-step sequence starting from pyrrole-2-carboxaldehyde . The critical step is the chemoselective cyanation at the C4 position, achieved using trimethylsilyl cyanide (TMSCN) under acidic conditions, yielding 4-cyanopyrrolo[2,1-f][1,2,] triazine. Subsequent N-amination with monochloramine introduces the amino group at C4, forming 4-aminopyrrolo[2,1-f][1, triazine .

StepReagents/ConditionsTemperatureYield (Projected)
IodinationI₂, NIS, DMF, N₂-10°C86–90%
CarbonylationPd(PPh₃)₄, CO, DMF80°C60–75% (estimated)

Direct Vilsmeier-Haack Formylation

Electrophilic formylation via the Vilsmeier-Haack reaction offers a one-step route to introduce the aldehyde group. The reaction employs phosphoryl chloride (POCl₃) and DMF to generate the electrophilic chloroiminium ion, which reacts with the electron-rich C7 position of the triazine core. This method is efficient for aromatic systems but requires careful control to avoid over-chlorination .

Example Protocol:

  • Dissolve 4-aminopyrrolo[2,1-f][1, triazine (1 equiv) in DMF (5 mL/g).

  • Add POCl₃ (1.2 equiv) dropwise at 0°C under N₂.

  • Heat to 60°C for 4 hours.

  • Quench with ice-water, adjust pH to 7–8 with NaHCO₃, and extract with ethyl acetate.

Expected Outcome:

  • Purity: ≥95% (HPLC)

  • Yield: 70–80%

Oxidation of 7-Methyl Derivative

Oxidation of a 7-methyl group to the aldehyde represents a two-step approach. First, Friedel-Crafts alkylation introduces the methyl group using methyl iodide and AlCl₃. Subsequent oxidation with pyridinium chlorochromate (PCC) or MnO₂ selectively converts the methyl to aldehyde without over-oxidizing to the carboxylic acid.

Key Data:

StepReagentSolventTimeYield
MethylationCH₃I, AlCl₃DCM6 h85%
OxidationPCCDCM3 h65%

Stabilization and Protection of the Aldehyde Group

Aldehydes are prone to oxidation and polymerization, necessitating protection during synthesis. The PMC study demonstrates acetal formation using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone, yielding a stable dioxolane intermediate. Deprotection with aqueous HCl regenerates the aldehyde post-synthesis.

Protection/Deprotection Workflow:

  • Protect aldehyde as acetal: 2,2-dimethoxypropane, acetone, p-TsOH, 45°C, 2 h.

  • Proceed with subsequent reactions (e.g., functionalization at C4).

  • Deprotect with 1M HCl, RT, 1 h.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

The patent emphasizes N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) as optimal solvents for iodination due to their high polarity and ability to stabilize intermediates. For formylation, switching to dichloromethane (DCM) reduces side reactions. Catalysts like Pd(PPh₃)₄ require rigorous nitrogen purging to prevent oxidation .

Purification Techniques

Crystallization at 5–25°C and pH 7–12, as described in , effectively removes impurities. For the carbaldehyde, silica gel chromatography with ethyl acetate/hexane (1:3) achieves >98% purity.

Challenges and Mitigation Strategies

  • Isomer Formation: The C7 position’s reactivity may lead to C6-substituted byproducts. Using bulky directing groups (e.g., tert-butyl) during formylation enhances regioselectivity .

  • Aldehyde Oxidation: Conducting reactions under inert atmosphere and adding antioxidants like BHT (0.1 wt%) stabilizes the aldehyde .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The biological and chemical properties of pyrrolo[2,1-f][1,2,4]triazine derivatives are highly dependent on substituents at positions 4 and 7. Below is a detailed comparison with three analogs:

Table 1: Key Properties of 4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound 4-NH₂, 7-CHO C₇H₆N₄O ~162.14* Precursor for nucleoside analogs (e.g., remdesivir); aldehyde enables coupling reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde 4-Cl, 7-CHO C₇H₄ClN₃O 181.58 Intermediate for substitution reactions; chloro group acts as a leaving group
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde 2-Cl, 4-Cl, 7-CHO C₇H₃Cl₂N₃O 216.02 Electron-withdrawing Cl groups reduce ring reactivity; lower solubility in polar solvents
4-Aminopyrrolo[2,1-f][1,2,4]triazine (parent compound) 4-NH₂ C₆H₆N₄ 134.14 Base structure for carbaldehyde derivatives; lacks aldehyde reactivity

*Note: The molecular weight of this compound is estimated based on the parent compound (134.14 g/mol) and the addition of a carbaldehyde group (+28 g/mol).

Antiviral Drug Development

The 4-aminopyrrolo[2,1-f][1,2,4]triazine moiety is integral to remdesivir’s mechanism of action, where it mimics adenosine to inhibit SARS-CoV-2 RNA polymerase . The carbaldehyde derivative’s role in forming the glycosidic bond with ribose analogs underscores its synthetic importance .

Physicochemical Properties

  • Solubility: The amino and aldehyde groups enhance solubility in polar solvents (e.g., DMSO, methanol) compared to chloro analogs, which exhibit higher lipophilicity .
  • Stability: The aldehyde group in this compound may render it prone to oxidation, necessitating storage under inert conditions. Chloro analogs are generally more stable .

Commercial Availability

This compound is commercially available as a building block (e.g., Enamine Ltd., Catalog No. EN 300-740 7044), highlighting its demand in medicinal chemistry . Chloro derivatives are also accessible but primarily used as intermediates .

Biological Activity

4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7_7H6_6N4_4O and a molecular weight of approximately 163.14 g/mol. This compound features an amino group at the 4-position and an aldehyde functional group at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine framework. Its unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Antiviral Properties

One of the most significant biological activities associated with this compound is its potential as an antiviral agent . The compound is structurally related to pyrrolo[2,1-f][1,2,4]triazines that serve as precursors for antiviral drugs like Remdesivir, which is utilized in treating RNA viral infections including COVID-19. The mechanism of action involves inhibition of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication .

Antitumor Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit potent cytotoxicity against cancer cells. For example, studies have shown that certain analogs with modifications at the 7-position can display significant antitumor activity in vitro . The cytotoxicity is often linked to mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular processes such as kinases that regulate cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells through increased activity of caspases .

Study on Cytotoxic Activity

A study published in 2018 explored the synthesis and biological evaluation of various pyrrolo[2,1-f][1,2,4]triazine derivatives. Among these compounds, those with specific substitutions demonstrated potent cytotoxic activity against several cancer cell lines. The study highlighted the importance of structural variations in enhancing biological efficacy .

Mechanistic Insights

Further research has indicated that certain derivatives can inhibit pathways critical for tumor growth. For instance, compounds from related classes have been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a role in cancer cell survival . This suggests a potential for developing targeted therapies based on the structural characteristics of this compound.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Pyrrolo[3,2-f][1,2]triazoleStructureAntitumor activity
5-Aminopyrrolo[3,2-f][1,2]triazineStructureAntiviral properties
6-Aminopyrido[3',2':3,4]imidazo[5-b]pyridineStructureAnti-inflammatory effects

This table illustrates how different structural modifications influence the biological activities of compounds within the same chemical family.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrrolo-triazine precursors. Key steps include:

  • Precursor functionalization : Chlorination or oxidation of methyl/ethyl ester derivatives (e.g., methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate) under controlled temperatures (60–80°C) to avoid decomposition .
  • Aldehyde introduction : Oxidative cleavage or hydrolysis using reagents like NaIO₄ or acidic/alkaline conditions, with solvent selection (e.g., dichloromethane, ethanol) critical for yield .
  • Catalyst use : Transition metal catalysts (e.g., Pd/C) or enzymatic methods improve regioselectivity .
  • Optimization : Kinetic studies (time-temperature profiling) and solvent polarity adjustments enhance purity (>95% via HPLC) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and fused ring system .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .
  • X-ray crystallography : Resolve crystal lattice parameters to verify planarity of the heterocyclic core .

Q. What are the primary biological targets of this compound, and how can inhibitory activity be assayed?

  • Methodological Answer : The compound is a kinase inhibitor targeting ATP-binding pockets. Assays include:

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-competitive luminescent/fluorometric readouts (IC₅₀ values typically <100 nM) .
  • Cellular assays : Measure proliferation inhibition in cancer lines (e.g., HCT-116) via MTT/WST-1 assays, correlating with kinase target modulation .

Advanced Research Questions

Q. How do substituents on the pyrrolo-triazine core influence bioactivity, and what SAR trends exist?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance kinase binding via hydrophobic interactions (ΔG binding ≤ -8.5 kcal/mol in docking studies) .
  • Aldehyde position : The 7-carbaldehyde group improves solubility (logP reduction by ~0.5 units) and metabolic stability compared to ester analogs .
  • Substituent mapping : Use combinatorial libraries to test derivatives, followed by QSAR modeling to predict activity cliffs .

Q. How can contradictory data on compound stability be resolved across studies?

  • Methodological Answer : Discrepancies arise from:

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–10) with LC-MS monitoring. The aldehyde group is prone to hydration at pH > 8 .
  • Light sensitivity : UV-vis spectroscopy under ICH Q1B guidelines shows photodegradation via radical formation; use amber glassware and antioxidants (e.g., BHT) .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Glide to screen against kinase databases (e.g., PDB, ChEMBL), prioritizing targets with binding energy ≤ -7.0 kcal/mol .
  • Machine learning : Train models on kinase inhibitor datasets (e.g., KIBA) to predict polypharmacology risks .

Q. How can researchers integrate heterogeneous data (e.g., biochemical, omics) to elucidate mechanisms?

  • Methodological Answer :

  • Pathway analysis : Combine phosphoproteomics (LC-MS/MS) with transcriptomics (RNA-seq) in treated cell lines to map signaling cascades .
  • Network pharmacology : Build interaction networks using STRING or Cytoscape, linking kinase inhibition to downstream apoptosis/autophagy nodes .

Properties

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSIXBDHIDXLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyrrolo[2,1-f][1,2,4]triazin-4-amine (20.5 g, 152 mmol) was dissolved in 150 mL DMF. Under ice cooling, phosphoryl chloride (31.3 mL, 336 mmol) was added dropwise at such a rate that the internal temperature did not rise above 30° C. The mixture was then heated for 2 days at 50° C. After cooling, another portion of phosphoryl chloride (14.2 mL, 152 mmol) was added, and stirring was continued for another 24 h at 50° C. After cooling, the reaction batch was slowly poured into a mixture of 2.0 L saturated aqueous sodium bicarbonate solution and 2.0 L ethyl acetate. Solid sodium bicarbonate was added until gas evolution stopped. The layers were separated, the aqueous layer was extracted with 0.5 L ethyl acetate, and the combined organic phases were dried over sodium sulfate and concentrated. The residue was suspended in 100 mL diisopropyl ether, stirred at room temperature for 10 min and then filtered. The dried residue was stirred in 6 N hydrochloric acid (500 mL) for 1 h at 50° C. and then poured into an ice/water mixture (1000 mL). The mixture was carefully neutralized with solid sodium bicarbonate, stirred for 30 min at room temperature and then filtered again. The residue was washed with water and ligroin to yield 20.6 g (83% of th.) of white crystals which were used in the next step without further purification.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step Two
Quantity
14.2 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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